molecular formula C20H26N2O2 B2950381 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea CAS No. 1797694-88-2

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea

Cat. No. B2950381
CAS RN: 1797694-88-2
M. Wt: 326.44
InChI Key: ZSZJIIPIGCDNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea, also known as A-769662, is a small molecule compound that has been widely studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In

Mechanism of Action

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea is a potent activator of AMPK, a key regulator of cellular energy metabolism. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in various cell types and animal models. These include increased glucose uptake and insulin sensitivity in skeletal muscle cells, reduced hepatic glucose production, increased fatty acid oxidation and decreased lipogenesis in adipocytes, and improved glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in lab experiments is its potency and specificity for AMPK activation. However, one limitation is that it may have off-target effects on other cellular pathways, which could complicate data interpretation. Additionally, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea. One area of interest is the potential therapeutic applications of this compound in metabolic diseases such as diabetes and obesity. Additional studies are needed to determine the optimal dosing regimen and potential side effects of this compound in humans. Another area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular metabolism and energy homeostasis.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with 2-methoxy-2-phenylbutylamine to yield the corresponding amide. The amide is then treated with tert-butyl carbamate and trifluoroacetic acid to form the final product, this compound.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. This compound has also been found to increase fatty acid oxidation and decrease lipogenesis in adipocytes, which may contribute to its anti-obesity effects.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-20(24-4,17-9-7-6-8-10-17)14-21-19(23)22-18-12-11-15(2)16(3)13-18/h6-13H,5,14H2,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZJIIPIGCDNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NC1=CC(=C(C=C1)C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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